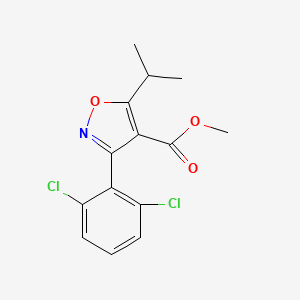
Methyl 3-(2,6-dichlorophenyl)-5-isopropylisoxazole-4-carboxylate
Descripción general
Descripción
The compound “3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride” is closely related . It has a molecular formula of C11H6Cl3NO2 and a molecular weight of 290.530 .
Molecular Structure Analysis
The molecular structure of “3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride” can be viewed using Java or Javascript .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride” include a molecular weight of 272.08 g/mol and an XLogP3-AA of 3.2 .
Aplicaciones Científicas De Investigación
1. Alkylation Agent in Heterocycle Chemistry
Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate has been utilized as an efficient alkylation agent for a variety of five-membered aromatic heterocycles. This compound is used in the synthesis of novel aziridine esters and pyrroloimidazoles (Alves et al., 2000).
2. Crystal Structure Analysis
The structure of related isomeric compounds such as 1-[2-(2,6-dichlorophenoxy)-ethyl]-3-methylthio-5-amino-1H-1,2,4-triazole has been established through X-ray crystallography. This type of study is crucial for understanding molecular configurations and interactions (Kălmăn et al., 1984).
3. Building Blocks for Bronchodilators
Compounds like 4-methyloxazole-5-carboxylic acid have been transformed in a series of reactions to form key building blocks of bronchodilator analogues. This demonstrates the potential of such compounds in developing medical treatments (Ray & Ghosh, 1999).
4. Synthesis of Pyrroles and Polyesters
Methyl 4-methylpyrrole-2-carboxylate, a related compound, has been used in the synthesis of 3-methylpyrrole. Such syntheses have applications in the production of specialized chemicals and materials, including thermotropic polyesters (Cornforth & Du, 1990).
5. Pharmaceutical Applications
Derivatives of similar compounds have been synthesized for their potential use as anti-inflammatory and molluscicidal agents. This demonstrates the pharmaceutical and agricultural applications of these compounds (El Shehry et al., 2010).
6. Photochemistry in Low-Temperature Matrices
Studies involving methyl 4-chloro-5-phenylisoxazole-3-carboxylate in low-temperature matrices have provided insights into photochemical reactions and molecular behavior in cryogenic conditions (Lopes et al., 2011).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3/c1-7(2)13-11(14(18)19-3)12(17-20-13)10-8(15)5-4-6-9(10)16/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZLCCYWLZURAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623258 | |
| Record name | Methyl 3-(2,6-dichlorophenyl)-5-(propan-2-yl)-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2,6-dichlorophenyl)-5-isopropylisoxazole-4-carboxylate | |
CAS RN |
278597-28-7 | |
| Record name | Methyl 3-(2,6-dichlorophenyl)-5-(propan-2-yl)-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

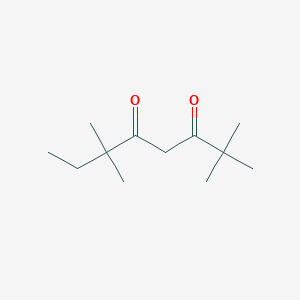
![(E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate](/img/structure/B1358295.png)
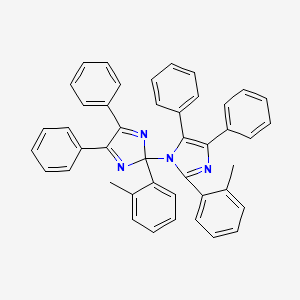


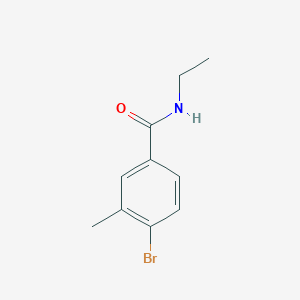

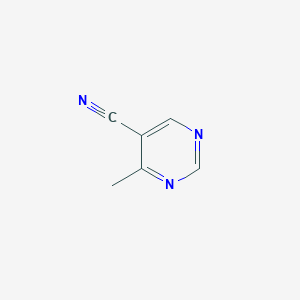
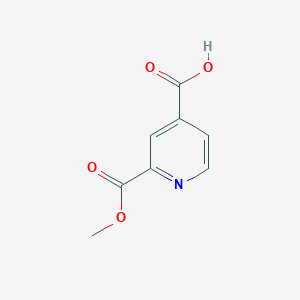
![6-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1358318.png)
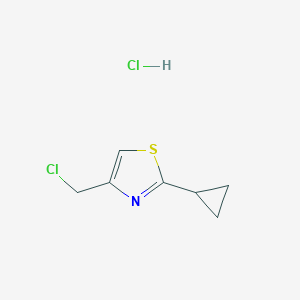
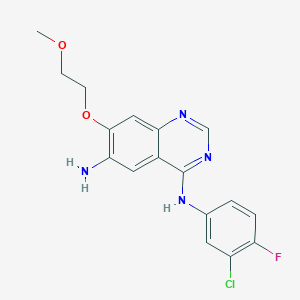
![1-Ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B1358326.png)
